Genipin

概要

説明

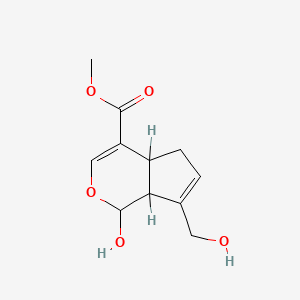

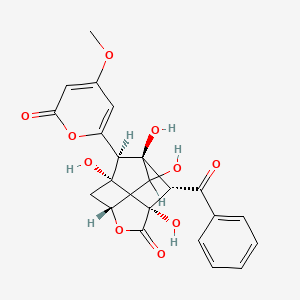

Genipin is a chemical compound found in the fruit extract of Genipa americana and Gardenia jasminoides. It is an aglycone derived from an iridoid glycoside called geniposide . Genipin is an excellent natural cross-linker for proteins, collagen, gelatin, and chitosan cross-linking . It has a low acute toxicity, making it much less toxic than many other commonly used synthetic cross-linking reagents .

Synthesis Analysis

Genipin is a secoiridoid that may be obtained directly from Genipa americana and after geniposide hydrolysis from Gardenia jasminoides fruits . The structure of this natural product, C11H14O5, was determined by Djerassi and co-workers in the early 1960s .

Molecular Structure Analysis

The structure of genipin in solution has been studied using 1H-NMR and corroborated by computational chemistry . Genipin reacts with primary and secondary amines, which is very useful for polymer chemistry and many other biological applications .

Chemical Reactions Analysis

Genipin can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . The evolution of the reaction can be followed by the color change of the blend, together with thermal analyses and infrared spectroscopy .

Physical And Chemical Properties Analysis

Genipin is soluble in water, alcohol, and propylene-glycol . It can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments .

科学的研究の応用

Anticancer Agent

Genipin has been shown to have significant anticancer effects . It inhibits Uncoupling Protein (UCP)-2 to attenuate the generation of reactive oxygen species (ROS), leading to ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells . It also increases the tissue inhibitors of matrix metalloproteases (MMP)-2, a kind of tumor promoter in a variety of cancers, as well as induces caspase-dependent apoptosis in in vitro and in vivo models .

Hepatoprotective Activity

Genipin has been shown to have hepatoprotective activity, acting as an effective antioxidant and inhibitor of mitochondrial UCP2 . This makes it a promising agent for the treatment of liver diseases.

Biocatalyst Design

Genipin is used in the design of biocatalysts, where it plays a double role, as a support activating agent and as inter- or intramolecular crosslinker . Its low toxicity makes this compound an ideal alternative to glutaraldehyde in these processes .

Preparation of Elastic Cartilage Substitutes

Genipin is used in conjunction with chitosan for the preparation of elastic cartilage substitutes . This has significant implications in the field of regenerative medicine.

Manufacture of Carriers for Controlled Drug Delivery

Genipin is used in the manufacture of carriers for the controlled release of drugs . This includes the encapsulation of biological products and living cells .

Biofabrication of Tissues

Genipin is used in the biofabrication of tissues such as muscle and arterial walls . This is particularly important in tissue engineering.

Wound Dressing in Animals and Humans

Genipin is used in the dressing of wounds in animals and humans . This is due to its low toxicity and good crosslinking properties.

Various Pharmaceutical Applications

The genipin-cross-linked hydrogels are used for various pharmaceutical applications, including ocular drug delivery, buccal drug delivery, oral drug delivery, anti-inflammatory drug delivery, and antibiotic and antifungal drug delivery .

作用機序

Target of Action

Genipin, a bioactive compound derived from medicinal plants, primarily targets the Uncoupling Protein-2 (UCP2) which is an anion transporter positioned in the mitochondrial inner membrane . UCP2 plays a significant role in the regulation of energy metabolism and the generation of reactive oxygen species (ROS) .

Mode of Action

Genipin interacts with its primary target, UCP2, by inhibiting its function . This inhibition leads to the attenuation of the generation of reactive oxygen species (ROS), which are often associated with cellular damage and disease . The inhibition of UCP2 by Genipin results in ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells .

Biochemical Pathways

The action of Genipin affects several biochemical pathways. Primarily, it influences the pathway involving UCP2, leading to a decrease in the generation of reactive oxygen species (ROS) . This reduction in ROS levels triggers a cascade of events, including the activation of the c-Jun N-terminal kinase pathway, which ultimately leads to apoptosis, or programmed cell death . Genipin also impacts the pathways involving matrix metalloproteases (MMP)-2, a kind of tumor promoter in a variety of cancers .

Pharmacokinetics

The pharmacokinetic properties of Genipin have been studied, particularly in animal models. It has been found that Genipin’s bioavailability is relatively high in rats, and it undergoes rapid metabolism, forming various glycosides . These insights provide a better understanding of how Genipin is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of Genipin’s action are significant. By inhibiting UCP2, Genipin attenuates the generation of reactive oxygen species (ROS), leading to ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells . This means that Genipin can induce programmed cell death in cancer cells, making it a potential anti-cancer agent .

Action Environment

The action, efficacy, and stability of Genipin can be influenced by various environmental factors. For instance, the bioavailability of Genipin can be improved through its load in nanotechnology . Furthermore, Genipin is a protein cross-linking agent extracted from Gardenia (Gardenia jasminoides Ellis) fruits, which has conventionally been used as a Chinese herbal medicine for the treatment of inflammation and jaundice and as an edible colorant in oriental countries . This suggests that the natural environment and traditional uses of the Gardenia plant may play a role in the action and efficacy of Genipin.

Safety and Hazards

将来の方向性

Genipin has been widely used in many medical applications, mainly in the production of chitosan materials (crosslinked by this reactive), biological scaffolds for tissue engineering, and nanoparticles of chitosan and nanogels of proteins for controlled drug delivery . The future research directions and challenges of genipin-cross-linked hydrogels for pharmaceutical applications are also being discussed .

特性

IUPAC Name |

methyl (1R,4aS,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3/t7-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKVWQKMDGGDSV-BCMRRPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894999 | |

| Record name | Genipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genipin | |

CAS RN |

6902-77-8 | |

| Record name | (+)-Genipin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6902-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genipin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Genipin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENIPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3V2NE52YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

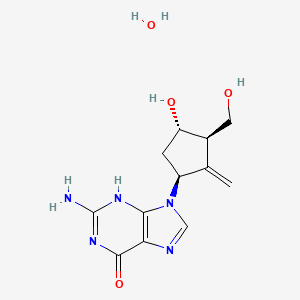

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)